molecular formula C8H10N2 B125770 2-Ethenyl-3,5-dimethylpyrazine CAS No. 157615-33-3

2-Ethenyl-3,5-dimethylpyrazine

Cat. No.: B125770
CAS No.: 157615-33-3
M. Wt: 134.18 g/mol
InChI Key: ZUOLEJGELMNGPM-UHFFFAOYSA-N
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Description

2-Ethenyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C₈H₁₀N₂. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma, often described as nutty or roasted, and is used in various flavor and fragrance applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-3,5-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to 2-ethyl-3,5-dimethylpyrazine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: 2-Ethyl-3,5-dimethylpyrazine.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

2-Ethenyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethenyl-3,5-dimethylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes and interference with essential metabolic processes .

Comparison with Similar Compounds

  • 2-Ethyl-3,5-dimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine
  • 2-Ethenyl-3-ethyl-5-methylpyrazine

Comparison: 2-Ethenyl-3,5-dimethylpyrazine is unique due to its ethenyl group at the 2-position, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has a lower odor threshold, making it more potent as a flavor and fragrance agent .

Properties

IUPAC Name

2-ethenyl-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOLEJGELMNGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306249
Record name 2-Ethenyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

183.00 to 184.00 °C. @ 760.00 mm Hg
Record name 3,5-Dimethyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

157615-33-3
Record name 2-Ethenyl-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157615-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethenyl-3,5-dimethylpyrazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5UEC9D2KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-Dimethyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-3,5-dimethylpyrazine (2 g) and EtOH (20 mL) were added potassium vinyltrifluoroborate (2.067 g) and TEA (2.93 mL) at room temperature, and the mixture was stirred under nitrogen atmosphere. To the mixture was added PdCl2(dppf) (1.026 g), and the mixture was refluxed for 2 h.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.067 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
1.026 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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